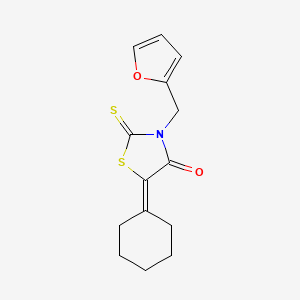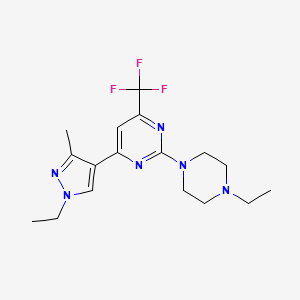![molecular formula C23H21ClN4O B10917918 1-benzyl-N-(5-chloro-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917918.png)
1-benzyl-N-(5-chloro-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-N~4~-(5-CHLORO-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-N~4~-(5-CHLORO-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of Substituents: The benzyl, chloro, and methyl groups are introduced through various substitution reactions, often involving halogenated intermediates and organometallic reagents.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like halogens (Cl~2~, Br2) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound’s structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Activity: It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a subject of interest in medicinal chemistry research.
Industry:
Agrochemicals: Potential use as a precursor or active ingredient in the development of new agrochemicals.
Polymers: Its incorporation into polymer matrices could enhance material properties such as thermal stability or mechanical strength.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
1-BENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the chloro and methylphenyl substituents, potentially altering its biological activity and chemical reactivity.
N~4~-(5-CHLORO-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the benzyl group, which may affect its pharmacokinetic properties.
Uniqueness: The presence of both benzyl and chloro-methylphenyl groups in 1-BENZYL-N~4~-(5-CHLORO-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE provides a unique combination of steric and electronic effects, potentially enhancing its binding affinity and specificity for certain biological targets.
This detailed overview highlights the complexity and potential of 1-BENZYL-N~4~-(5-CHLORO-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE in various scientific and industrial applications
Properties
Molecular Formula |
C23H21ClN4O |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-benzyl-N-(5-chloro-2-methylphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H21ClN4O/c1-14-9-10-18(24)12-20(14)26-23(29)19-11-15(2)25-22-21(19)16(3)27-28(22)13-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,26,29) |
InChI Key |
HOFVQCHFIGNQSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-({[6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10917841.png)
![1-benzyl-6-cyclopropyl-N-(2,5-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917842.png)
![3-cyclopropyl-N-(cyclopropylmethyl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917850.png)
![Azepan-1-yl(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone](/img/structure/B10917852.png)
![3-Bromo-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10917858.png)
![methyl 3-cyclopropyl-1,6-bis(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10917878.png)

![5-(3-nitrophenyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10917887.png)
![4-Benzyl-1-[(5-fluoro-2-thienyl)sulfonyl]piperidine](/img/structure/B10917889.png)
![7-ethyl-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10917894.png)
![5-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10917899.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917912.png)
![6-cyclopropyl-1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917919.png)
